molecular formula C10H17NO3 B2541608 tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate CAS No. 1030899-85-4

tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B2541608
CAS No.: 1030899-85-4
M. Wt: 199.25
InChI Key: FQBIJMMPYGOFFR-ZETCQYMHSA-N
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Description

Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group within a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of (S)-2-methylpyrrolidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

(S)-2-methylpyrrolidine-1-carboxylic acid+tert-butyl chloroformatetriethylaminetert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate\text{(S)-2-methylpyrrolidine-1-carboxylic acid} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} (S)-2-methylpyrrolidine-1-carboxylic acid+tert-butyl chloroformatetriethylamine​tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactor systems has been shown to be efficient and sustainable for the production of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the amine site. In biological systems, its effects are mediated through its conversion to active metabolites that interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate: Similar in structure but with different substituents.

    This compound: Another compound with a tert-butyl ester group but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its tert-butyl ester group provides steric hindrance, making it a useful protecting group in organic synthesis.

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBIJMMPYGOFFR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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